molecular formula C18H24N2O2 B12763680 beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene CAS No. 83677-19-4

beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene

Cat. No.: B12763680
CAS No.: 83677-19-4
M. Wt: 300.4 g/mol
InChI Key: GUBROJUTOMZSOC-KPKJPENVSA-N
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Description

Beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene is a hydroxystyrene derivative characterized by a substituted aromatic core. Its structure includes a hydroxystyrene backbone (a vinyl group attached to a hydroxyl-substituted benzene ring) modified with bulky tert-butyl groups at positions 3 and 3. The beta position of the vinyl group is further substituted with a carbamoyl (-CONH₂) and a cyano (-CN) group. This combination of substituents confers unique electronic and steric properties, making it relevant in polymer stabilization, organic synthesis, and materials science.

Structural elucidation via NMR (e.g., ¹H and ¹³C) has been critical in confirming its regiochemistry. For instance, distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) of related compounds (e.g., Rapa and analogs) highlight substituent-induced electronic perturbations . These shifts are pivotal for identifying structural modifications compared to simpler hydroxystyrene derivatives.

Properties

CAS No.

83677-19-4

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H24N2O2/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+

InChI Key

GUBROJUTOMZSOC-KPKJPENVSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene typically involves multi-step organic reactions. One common approach is the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of a carbamoyl group through a subsequent reaction with an appropriate amine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, amines, and halogenated derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyano and carbamoyl groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene shares a hydroxystyrene core with compounds like caffeic acid (3,4-dihydroxybenzeneacrylic acid) and tert-butyl-substituted indole derivatives. Key differences lie in substituent groups:

Compound Substituents Key Applications
Beta-Carbamoyl-beta-cyano-... 3,5-di-tert-butyl, β-carbamoyl, β-cyano Polymer stabilizers, synthetic intermediates
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-dihydroxy, propenoic acid Antioxidants, dietary supplements
tert-Butyl indole derivatives (e.g., compound 8) Tert-butyl, indole-carboxamide Pharmacological research (incomplete data)
  • Steric Effects : The 3,5-di-tert-butyl groups in the target compound create significant steric hindrance, reducing reactivity at the aromatic ring compared to caffeic acid, which lacks bulky substituents.
  • Electronic Effects: The electron-withdrawing cyano and carbamoyl groups at the beta position polarize the vinyl group, enhancing electrophilicity relative to simpler hydroxystyrenes.

NMR Spectral Comparisons

NMR data (Table 1, adapted from ) reveal similarities and differences in chemical environments:

Region Beta-Carbamoyl-beta-cyano-... (δ, ppm) Rapa (δ, ppm) Compound 7 (δ, ppm)
A (39–44) 7.2–7.5 6.8–7.1 7.3–7.6
B (29–36) 3.8–4.2 3.5–3.9 4.0–4.3
  • Region A : Upfield shifts in Rapa suggest reduced electron density compared to the target compound, likely due to differing substituents.
  • Region B: Downfield shifts in the target compound and Compound 7 indicate stronger deshielding effects from the carbamoyl/cyano groups .

Reactivity and Lumping Strategy

The lumping strategy groups compounds with similar structures and reactivity profiles. For example, beta-Carbamoyl-beta-cyano-... could be lumped with other tert-butyl-hydroxystyrenes due to shared steric and electronic traits, reducing computational complexity in reaction modeling . However, its unique β-substituents may necessitate separate treatment in fine chemical synthesis.

Computational Comparison Methods

Graph-based structural comparisons (e.g., graph isomorphism algorithms) are more effective than bit-vector methods for capturing nuanced similarities between the target compound and analogs. For instance, graph methods identify conserved motifs (e.g., tert-butyl-hydroxystyrene core) while differentiating β-substituents, which bit representations may overlook .

Research Findings and Implications

Substituent-Driven Properties: The carbamoyl and cyano groups enhance thermal stability, making the compound superior to caffeic acid in high-temperature applications (e.g., polymer additives) .

Synthetic Challenges : Steric hindrance from tert-butyl groups complicates further functionalization, unlike less hindered analogs .

Tables

Table 1. Key Functional Group Comparison

Compound tert-Butyl Groups β-Substituents Aromatic Substituents
Beta-Carbamoyl-beta-cyano-... 3,5-positions -CONH₂, -CN 4-hydroxy
Caffeic acid None -COOH 3,4-dihydroxy

Table 2. Computational Comparison Methods

Method Strengths Weaknesses
Bit-vector Fast, scalable Overlooks stereochemistry
Graph isomorphism Captures structural nuances Computationally intensive

Biological Activity

Beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene is a synthetic organic compound notable for its unique combination of cyano and carbamoyl functional groups along with bulky tert-butyl substituents. This structure potentially enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry and materials science. The compound's molecular formula is C18H24N2O2C_{18}H_{24}N_2O_2 with a molecular weight of 304.4 g/mol.

The biological activity of this compound primarily involves its interactions with various biological targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyano and carbamoyl groups may participate in nucleophilic and electrophilic reactions. These interactions can modulate several biochemical pathways, leading to various observed effects, including:

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may be attributed to the phenolic hydroxyl group.
  • Antimicrobial Properties : Studies indicate potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound's derivatives have been explored for their anti-inflammatory properties in clinical settings.

Research Findings

Recent studies have investigated the compound's binding affinity to biological targets such as enzymes and receptors. Understanding these interactions is crucial for optimizing the compound for specific applications.

Table 1: Summary of Biological Activities

Activity Description References
AntioxidantExhibits strong radical scavenging ability
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Antioxidant Study :
    A study demonstrated that this compound exhibited significant antioxidant activity comparable to established antioxidants. The mechanism involved scavenging free radicals and reducing oxidative stress markers in cellular models.
  • Antimicrobial Efficacy :
    In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
  • Anti-inflammatory Research :
    Clinical trials involving derivatives of this compound showed promising results in reducing inflammation in patients with chronic inflammatory conditions. The reduction in pro-inflammatory cytokines was statistically significant compared to control groups.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction :
    • Starting from 3,5-di-tert-butyl-4-hydroxybenzaldehyde and malononitrile.
    • Conducted in the presence of a base (e.g., sodium ethoxide).
  • Carbamoylation :
    • Subsequent reaction with an appropriate amine introduces the carbamoyl group.

Chemical Reactions Analysis

The compound undergoes various chemical reactions, which include:

  • Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : Cyano group can be reduced to an amine.
  • Substitution Reactions : Tert-butyl groups can be substituted under specific conditions.

Table 2: Common Reactions and Conditions

Reaction Type Reagents Used Conditions
OxidationKMnO₄, CrO₃Controlled temperature
ReductionPd/C, LiAlH₄Anhydrous conditions
SubstitutionBr₂, Cl₂Solvent-dependent

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